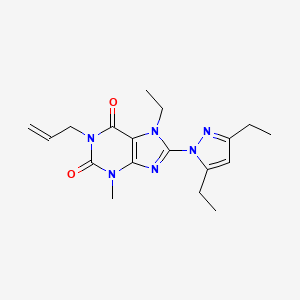
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity . The specific targets within these contexts would require further investigation.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown antitumoral activity due to inhibition of tubulin polymerization . This suggests that the compound might interact with its targets, leading to changes in cellular structures and functions.
Biochemical Pathways
Given the potential antitumoral activity, it could be inferred that the compound may affect pathways related to cell division and growth .
Result of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-ethyl-3-methyl-1-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-6-10-23-16(25)14-15(21(5)18(23)26)19-17(22(14)9-4)24-13(8-3)11-12(7-2)20-24/h6,11H,1,7-10H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABABRWQBNOWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC=C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
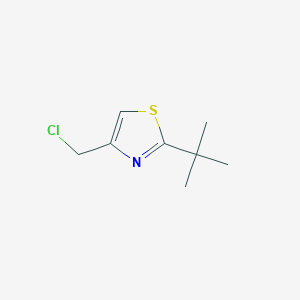
![(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2403719.png)
![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)
![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)

![3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2403726.png)
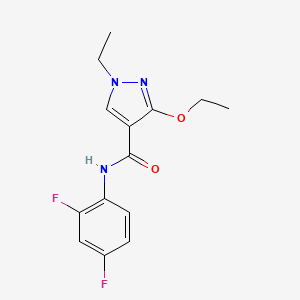
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403730.png)
![1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2403732.png)
![2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide](/img/structure/B2403733.png)
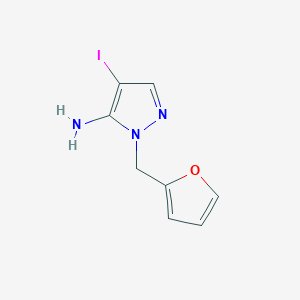
![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
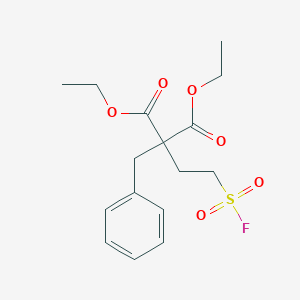
![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)
